1-Methyl-3-isopropylthiourea
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Overview
Description
1-Methyl-3-isopropylthiourea is an organosulfur compound belonging to the thiourea family. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. The compound this compound has the molecular formula C5H12N2S and is known for its diverse applications in organic synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-isopropylthiourea can be synthesized through the reaction of isopropylamine with methyl isothiocyanate. The reaction typically occurs in an anhydrous solvent such as dichloromethane or chloroform, under reflux conditions. The reaction proceeds as follows: [ \text{CH}_3\text{NCS} + \text{(CH}_3\text{)_2CHNH}_2 \rightarrow \text{CH}_3\text{NHC(=S)NHCH(CH}_3\text{)_2} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-isopropylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
1-Methyl-3-isopropylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections due to its antimicrobial properties.
Industry: Utilized in the production of polymers, dyes, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-isopropylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can lead to the modulation of various biological pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Thiourea: The parent compound of 1-Methyl-3-isopropylthiourea, known for its wide range of applications in organic synthesis and industry.
1-Phenyl-3-isopropylthiourea: Similar in structure but with a phenyl group instead of a methyl group, offering different reactivity and applications.
1-Methyl-3-ethylthiourea: Another derivative with an ethyl group, used in different synthetic and industrial applications.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its isopropyl group provides steric hindrance, influencing its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H12N2S |
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Molecular Weight |
132.23 g/mol |
IUPAC Name |
1-methyl-3-propan-2-ylthiourea |
InChI |
InChI=1S/C5H12N2S/c1-4(2)7-5(8)6-3/h4H,1-3H3,(H2,6,7,8) |
InChI Key |
FOQGRRCSZSDSPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=S)NC |
Origin of Product |
United States |
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